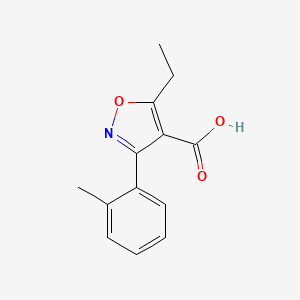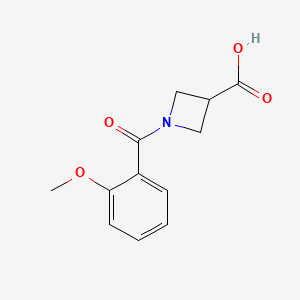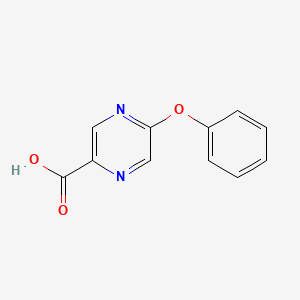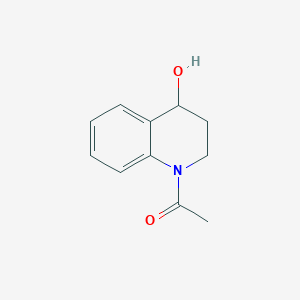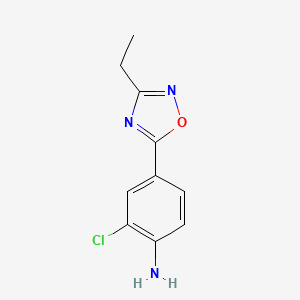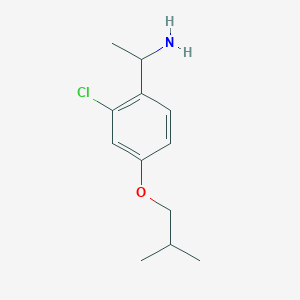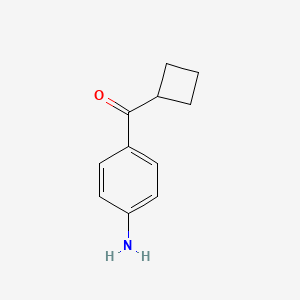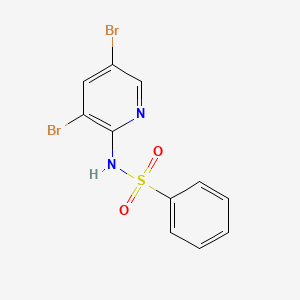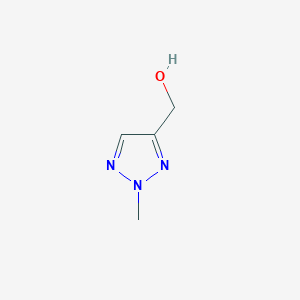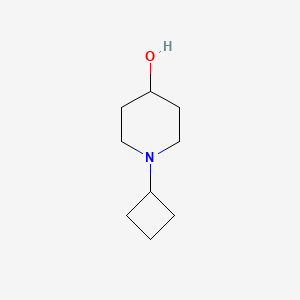
1-环丁基哌啶-4-醇
概述
描述
1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Piperidine derivatives, such as 1-Cyclobutylpiperidin-4-ol, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 1-Cyclobutylpiperidin-4-ol is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of this compound is 155.24 g/mol .Chemical Reactions Analysis
Piperidine derivatives, including 1-Cyclobutylpiperidin-4-ol, are involved in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
1-Cyclobutylpiperidin-4-ol is an oil at room temperature .科学研究应用
Sigma Receptor Ligands
Prezzavento等人(2007年)的研究调查了新的取代1-苯基-2-环丙基甲胺类化合物的生物学特性,包括4-苯基哌啶-4-醇衍生物,因其对σ受体具有高亲和力。这些化合物显示出作为σ1/σ2激动剂的潜力,并在原代星形胶质细胞培养物中调节组织转谷氨酰胺酶(TG-2)表达,暗示它们在神经保护和神经再生中的作用(Prezzavento et al., 2007)。
基质金属蛋白酶抑制剂
Onaran等人(2005年)合成了方酸-肽共轭物作为MMP-1的抑制剂,MMP-1是参与组织重塑和降解的蛋白酶。这些化合物具有包括-N(烷基)OH在内的功能基团,设计用于结合金属蛋白酶的活性位点,突显了它们在调节组织重塑过程中的潜力(Onaran, Comeau & Seto, 2005)。
PET成像的放射合成
Hanyu等人(2016年)讨论了[11C]TASP457的放射合成,这是一种用于大脑组织中组胺H3受体成像的PET配体。这种化合物含有1-环丁基哌啶-4-基基团,经过高效合成,并在PET评估H3受体的临床应用中显示出高质量(Hanyu et al., 2016)。
基于环糊精的生物活性超分子组装
Chen和Liu(2010年)强调了环糊精(环糖寡糖)在构建纳米级超分子系统中的应用。这些系统能够与各种分子形成复合物,可应用于药物传递、化学传感器和人工酶等领域。该研究表明了使用1-环丁基哌啶-4-醇衍生物设计超分子系统的潜在效用(Chen & Liu, 2010)。
抗菌活性
Dyusebaeva等人(2017年)研究了1,2,5-三甲基哌啶-4-醇的抗菌活性,揭示了其对各种微生物的有效性。这些发现表明了1-环丁基哌啶-4-醇衍生物在开发新的抗菌剂中的潜力(Dyusebaeva, Elibaeva & Kalugin, 2017)。
安全和危害
1-Cyclobutylpiperidin-4-ol is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
未来方向
Piperidine derivatives, including 1-Cyclobutylpiperidin-4-ol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
1-Cyclobutylpiperidin-4-ol is a cyclic amine that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The primary target of 1-Cyclobutylpiperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The antagonistic action of 1-Cyclobutylpiperidin-4-ol on the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The pharmacokinetic properties of 1-Cyclobutylpiperidin-4-ol are characterized by high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The result of the action of 1-Cyclobutylpiperidin-4-ol is the inhibition of HIV-1 entry into host cells . This can potentially slow down the progression of HIV-1 infection and improve the clinical outcomes for patients .
属性
IUPAC Name |
1-cyclobutylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNHWMSTHVIRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

